Cas no 939-99-1 (4-Trifluoromethylbenzyl Chloride)

4-Trifluoromethylbenzyl Chloride (CAS 939-56-2) is a versatile organofluorine compound widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl (–CF₃) group enhances the lipophilicity and metabolic stability of target molecules, making it valuable in drug development. The reactive benzyl chloride moiety allows for efficient functionalization via nucleophilic substitution, enabling the introduction of the 4-trifluoromethylbenzyl group into various scaffolds. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its utility extends to materials science, where it serves as a building block for advanced fluorinated polymers and specialty chemicals. Proper handling is advised due to its lachrymatory and moisture-sensitive nature.
4-Trifluoromethylbenzyl Chloride structure
939-99-1 structure
Product name:4-Trifluoromethylbenzyl Chloride
CAS No:939-99-1
MF:C8H6ClF3
MW:194.581451892853
MDL:MFCD00040772
CID:40361
PubChem ID:87560149

4-Trifluoromethylbenzyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(Chloromethyl)-4-(trifluoromethyl)benzene
    • 4-(Trifluoromethoxy)benzylchloride
    • 4-(Trifluoromethyl)benzyl chloride
    • 4-Trifluoromethylbenzyl Chloride
    • p-(Trifluoromethyl)benzyl Chloride
    • 4-(Chloromethyl)benzotrifluoride
    • α-Chloro-α',α',α'-trifluoro-p-xylene
    • p-Xylene, a'-chloro-a,a,a-trifluoro- (7CI,8CI)
    • a-Chloro-p-(trifluoromethyl)toluene
    • p-Trifluoromethylbenzyl chloride
    • 4-trifluoromethyl benzyl chloride
    • Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-
    • alpha'-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
    • PubChem4700
    • KSC492S2R
    • 4-trifluoromethylbenzylchloride
    • 4-trifluoromethyl benzylchloride
    • TIMTEC
    • 1-(Chloromethyl)-4-(trifluoromethyl)benzene (ACI)
    • p-Xylene, α′-chloro-α,α,α-trifluoro- (7CI, 8CI)
    • α-Chloro-p-(trifluoromethyl)toluene
    • EN300-15429
    • alpha-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
    • 939-99-1
    • NS00022893
    • AC-9766
    • 1-chloromethyl-4-trifluoromethylbenzene
    • T2488
    • A'-chloro-A,A,A-trifluoro-p-xylene
    • 4-(trifluoromethyl) benzyl chloride
    • A16129
    • STK503681
    • SCHEMBL676931
    • 1-chloromethyl-4-trifluoromethyl benzene
    • AKOS000118139
    • 1-Chloromethyl-4-trifluoromethyl-benzene
    • CCRIS 5110
    • 4-(Trifluoromethyl)benzyl chloride, 98%
    • alpha-Chloro-alpha',alpha',alpha'-trifluoro-p-xylene
    • 4-trifluoromethyl-benzyl chloride
    • DTXSID20239870
    • PS-10650
    • ALBB-006036
    • MFCD00040772
    • MDL: MFCD00040772
    • Inchi: 1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
    • InChI Key: MCHDHQVROPEJJT-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(CCl)=CC=1)(F)F
    • BRN: 511085

Computed Properties

  • Exact Mass: 194.011012g/mol
  • Surface Charge: 0
  • XLogP3: 3.4
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 194.011012g/mol
  • Monoisotopic Mass: 194.011012g/mol
  • Topological Polar Surface Area: 0Ų
  • Heavy Atom Count: 12
  • Complexity: 136
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.315 g/mL at 25 °C(lit.)
  • Melting Point: 19°C(lit.)
  • Boiling Point: 68°C/12mmHg(lit.)
  • Flash Point: Fahrenheit: 165.2 ° f
    Celsius: 74 ° c
  • Refractive Index: n20/D 1.464(lit.)
  • PSA: 0.00000
  • LogP: 3.44420
  • Solubility: Insoluble in water, soluble in benzene, toluene and other organic solvents
  • Sensitiveness: Lachrymatory

4-Trifluoromethylbenzyl Chloride Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314-H335
  • Warning Statement: P261-P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34-36/37
  • Safety Instruction: S23-S26-S27-S36/37/39-S45
  • Hazardous Material Identification: C
  • Packing Group:III
  • Risk Phrases:R34
  • HazardClass:8
  • PackingGroup:II
  • Safety Term:8
  • Storage Condition:Cold storage

4-Trifluoromethylbenzyl Chloride Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Trifluoromethylbenzyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013010186-1g
4-(Trifluoromethyl)benzyl chloride
939-99-1 97%
1g
$1460.20 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD40963-25g
1-(Chloromethyl)-4-(trifluoromethyl)benzene
939-99-1 98%
25g
¥189.0 2024-04-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2488-5G
4-(Trifluoromethyl)benzyl Chloride
939-99-1 >97.0%(GC)
5g
¥150.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2488-25G
4-(Trifluoromethyl)benzyl Chloride
939-99-1 >97.0%(GC)
25g
¥580.00 2024-04-15
TRC
T790580-25g
4-Trifluoromethylbenzyl Chloride
939-99-1
25g
$345.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T471A-1g
4-Trifluoromethylbenzyl Chloride
939-99-1 98%
1g
¥33.0 2023-04-08
TRC
T790580-1g
4-Trifluoromethylbenzyl Chloride
939-99-1
1g
$69.00 2023-05-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD40963-100g
1-(Chloromethyl)-4-(trifluoromethyl)benzene
939-99-1 98%
100g
¥656.0 2024-04-17
Fluorochem
007610-5g
4-(Trifluoromethyl)benzyl chloride
939-99-1 98%
5g
£12.00 2022-02-28
Fluorochem
007610-100g
4-(Trifluoromethyl)benzyl chloride
939-99-1 98%
100g
£102.00 2022-02-28

4-Trifluoromethylbenzyl Chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 24 h, reflux
Reference
Process for preparing p-trifluoromethyl benzyl chloride
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C → rt
Reference
Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformates
Wang, Jiabao; Gong, Yuxin; Sun, Deli; Gong, Hegui, Organic Chemistry Frontiers, 2021, 8(12), 2944-2948

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 1 h, rt
Reference
Cu-Catalyzed Suzuki-Miyaura reactions of primary and secondary benzyl halides with arylboronates
Sun, Yan-Yan; Yi, Jun; Lu, Xi; Zhang, Zhen-Qi; Xiao, Bin; et al, Chemical Communications (Cambridge, 2014, 50(75), 11060-11062

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C; 5 min, 0 °C; 0 °C → 70 °C; 1 h, 70 °C
1.2 Reagents: Sodium bicarbonate ;  basified
Reference
Triazole derivative and its preparation method, application in preparation of pesticide for preventing or treating crop diseases or regulating plant growth
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Cupric chloride Catalysts: Gallium chloride Solvents: 1,2-Dichloroethane ;  5 h, rt
Reference
Gallium-Catalyzed Reductive Chlorination of Carboxylic Acids with Copper(II) Chloride
Sakai, Norio; Nakajima, Takumi; Yoneda, Shinichiro; Konakahara, Takeo; Ogiwara, Yohei, Journal of Organic Chemistry, 2014, 79(21), 10619-10623

Production Method 6

Reaction Conditions
Reference
Structural development studies of PPARs ligands based on tyrosine scaffold
De Filippis, Barbara; Linciano, Pasquale; Ammazzalorso, Alessandra; Di Giovanni, Carmen; Fantacuzzi, Marialuigia; et al, European Journal of Medicinal Chemistry, 2015, 89, 817-825

Production Method 7

Reaction Conditions
1.1 Reagents: Dichlorodiphenylmethane Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  1 h, rt
Reference
Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane
Lee, Chang-Hee; Lee, Soo-Min; Min, Byul-Hana; Kim, Dong-Su ; Jun, Chul-Ho, Organic Letters, 2018, 20(8), 2468-2471

Production Method 8

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  N-Hydroxyphthalimide Solvents: Acetonitrile ;  16 h, 80 °C
Reference
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide
Li, Zi-Hao; Fiser, Bela; Jiang, Biao-Lin; Li, Jian-Wei; Xu, Bao-Hua; et al, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

Production Method 9

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 - 4 h, rt
Reference
Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors
Yan, Yu-Hang; Li, Wenfang; Chen, Wei; Li, Chao; Zhu, Kai-Rong ; et al, European Journal of Medicinal Chemistry, 2022, 228,

Production Method 10

Reaction Conditions
Reference
Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Dimethylacetamide ,  Thionyl chloride Solvents: Dichloromethane ;  cooled; 45 min, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  cooled
Reference
An efficient dimethylacetamide-promoted conversion of alcohols to alkyl chlorides
Zheng, Dagui; Zhou, Anxi; Zhu, Xianhong; Zheng, Hongfu; Sun, Xiangqian, Youji Huaxue, 2016, 36(1), 137-142

Production Method 12

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ;  rt → 55 °C; 6 h, 55 °C
Reference
Green preparation of chlorinated compounds
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  0.5 h, 120 °C
Reference
Halogenation through Deoxygenation of Alcohols and Aldehydes
Chen, Jia; Lin, Jin-Hong ; Xiao, Ji-Chang, Organic Letters, 2018, 20(10), 3061-3064

Production Method 14

Reaction Conditions
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Diethyl ether ,  1,2-Dichloroethane ;  0 °C; 1 min, 0 °C; 24 h, reflux; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 1 h, rt
Reference
Site-selective carbonylation of arenes via C(sp2)-H thianthrenation: direct access to 1,2-diarylethanones
Zhang, Jiajun; Wang, Le-Cheng; Bao, Zhi-Peng; Wu, Xiao-Feng, Chemical Science, 2023, 14(28), 7637-7641

Production Method 16

Reaction Conditions
1.1 Reagents: Benzotrichloride ,  Phenylsilane Catalysts: Trioctylphosphine ;  24 h, 100 °C
Reference
Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling
Longwitz, Lars; Jopp, Stefan; Werner, Thomas, Journal of Organic Chemistry, 2019, 84(12), 7863-7870

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt → reflux
Reference
Method for preparing 4-trifluoromethyl-benzyl chloride
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene
Reference
Contributions to the Asymmetric Catalysis of C-C Couplings, and to the Chemical Induction of Cardiomyogenesis from Embryonic Stem Cells
Seelig, Bianca, 2010, , ,

Production Method 19

Reaction Conditions
Reference
4-Trifluoromethylbenzyl chloride: Preparation, kinetics and mechanism of its change into bis(4-trifluoromethylbenzyl) ether in alkaline dioxane-water media
Riad, Y.; Gundermann, K. D.; Bardan, A. A. El, Egyptian Journal of Chemistry, 1994, 37(2), 123-30

4-Trifluoromethylbenzyl Chloride Raw materials

4-Trifluoromethylbenzyl Chloride Preparation Products

4-Trifluoromethylbenzyl Chloride Related Literature

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-99-1)4-(三氟甲基)苄基氯
LE1755112
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry